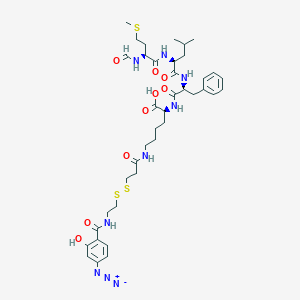
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)-, commonly known as DPEB, is a chemical compound with the molecular formula C11H10N4O3. It is a diazonium salt that has been widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of DPEB is not well understood. However, it is believed that the compound acts as a radical initiator, which can initiate free radical reactions in the presence of a reducing agent. This property has been exploited in the synthesis of organic semiconductors.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DPEB. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPEB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique properties that make it useful for a variety of applications. However, there are also limitations to its use. For example, it is not very soluble in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several potential future directions for research on DPEB. One area of interest is in the development of new organic semiconductors based on DPEB. Another area of interest is in the development of new radical initiators for use in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of DPEB and its potential applications in other fields.
Conclusion:
In conclusion, DPEB is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPEB has the potential to lead to new discoveries and advancements in a variety of fields.
Métodos De Síntesis
The synthesis of DPEB involves the reaction of 4-(2-aminoethyl)benzenediazonium chloride with 2,5-dihydro-2,5-dioxo-1H-pyrrole in the presence of sodium carbonate. The reaction takes place at room temperature and yields a yellow-orange solid product. The purity of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DPEB has been used in a variety of scientific research applications due to its unique properties. One of its most notable applications is in the field of organic electronics. DPEB has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.
Propiedades
Número CAS |
107803-13-4 |
|---|---|
Nombre del producto |
Benzenediazonium, 4-(2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl)- |
Fórmula molecular |
C12H10N3O2+ |
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
4-[2-(2,5-dioxopyrrol-1-yl)ethyl]benzenediazonium |
InChI |
InChI=1S/C12H10N3O2/c13-14-10-3-1-9(2-4-10)7-8-15-11(16)5-6-12(15)17/h1-6H,7-8H2/q+1 |
Clave InChI |
ULQVAUFDNBNSBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+]#N |
SMILES canónico |
C1C=C(C=CC1=[N+]=[N-])CCN2C(=O)C=CC2=O |
Sinónimos |
DPEM N-(beta-(4-diazophenyl)ethyl)maleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)



